Physicochemical Distinction: Computed LogP and Polar Surface Area vs. Benzothiazole Analogues
The target compound has a computed octanol‑water partition coefficient (XLogP3) of 3.0 and a topological polar surface area (TPSA) of 49.4 Ų . In contrast, the direct benzothiazole analogue N‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)‑4‑oxopiperidine‑1‑carboxamide (CAS 833489‑67‑1) shows a significantly lower XLogP of 2.0 and a larger TPSA of 76.3 Ų . The N‑(4‑isopropylphenyl) compound is therefore more lipophilic and has a smaller polar surface area, properties that can lead to higher membrane permeability and a distinct oral absorption profile if the derivative is advanced into an API.
vs Benzothiazole analogue XLogP3 2.0, TPSA 76.3 Ų
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.0; TPSA = 49.4 Ų |
| Comparator Or Baseline | N‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)‑4‑oxopiperidine‑1‑carboxamide (CAS 833489‑67‑1): XLogP3 = 2.0; TPSA = 76.3 Ų |
| Quantified Difference | ΔXLogP = +1.0; ΔTPSA = −26.9 Ų |
| Conditions | Values obtained from the computational prediction tool used by the Chemsrc database; no experimental measurement reported. |
Why This Matters
The higher lipophilicity and smaller polar surface area of the target compound may confer superior blood‑brain barrier penetration or passive membrane permeability relative to the more polar benzothiazole analogue, making it a more suitable intermediate for CNS‑targeted drug discovery programs.
